N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide
Description
N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide is a halogenated aromatic acetamide derivative characterized by a phenyl ring substituted with bromo (Br), fluoro (F), and nitro (NO₂) groups at positions 2, 5, and 4, respectively. The acetamide moiety is modified with a trifluoro (CF₃) group, enhancing its electron-withdrawing properties. The nitro group contributes to electrophilic reactivity, while the halogens (Br, F) may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(2-bromo-5-fluoro-4-nitrophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2O3/c9-3-1-6(15(17)18)4(10)2-5(3)14-7(16)8(11,12)13/h1-2H,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCIYCREBYIZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies
Bromination is a critical step in introducing the bromine atom to the aromatic ring. Patent CN110627655A outlines a method using 3-fluoro-4-nitroaniline as the starting material, reacting it with N-bromosuccinimide (NBS) in ethyl acetate under reflux. This regioselective bromination occurs at the ortho position relative to the nitro group, yielding 2-bromo-5-fluoro-4-nitroaniline with >95% purity. Alternative approaches, such as using bromine (Br₂) in acetic acid, are less favored due to side reactions and lower selectivity.
Reaction Conditions:
Nitration and Acetylation
Following bromination, the intermediate undergoes nitration and acetylation. Patent CN113121358A describes a two-step process:
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Acetylation: Treating 2-bromo-5-fluoroaniline with 99% acetic anhydride at 80°C for 1 hour forms the acetylated derivative, N-(2-bromo-5-fluorophenyl)acetamide .
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Nitration: The acetylated product is nitrated using fuming nitric acid (HNO₃) in 98% sulfuric acid (H₂SO₄) at 20–30°C. This step introduces the nitro group at the para position relative to the bromine atom, yielding N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide .
Key Parameters:
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetylation | Acetic anhydride | 80°C | 1 h | 89% |
| Nitration | HNO₃/H₂SO₄ | 20–30°C | 1 h | 85% |
Hydrolysis and Trifluoroacetylation
The final steps involve hydrolysis of the acetamide group followed by trifluoroacetylation. In patent CN113121358A, N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide is hydrolyzed using 15% HCl at 100°C for 3 hours to remove the acetyl group, yielding 2-bromo-5-fluoro-4-nitroaniline . Subsequent reaction with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at room temperature introduces the trifluoroacetamide moiety, producing the target compound with ≥98% purity.
Optimized Conditions:
-
Hydrolysis: 15% HCl, 100°C, 3 hours (Yield: 94%)
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Trifluoroacetylation: TFAA/DCM, 25°C, 2 hours (Yield: 96%)
Comparative Analysis of Methodologies
Brominating Agents
NBS is preferred over elemental bromine due to its controlled reactivity and reduced risk of over-bromination. Ethyl acetate as a solvent minimizes side reactions compared to polar aprotic solvents like DMF.
Nitration Efficiency
The use of fuming nitric acid in concentrated H₂SO₄ ensures complete nitration without oxidizing the bromine substituent. Lower temperatures (20–30°C) prevent decomposition of the nitro intermediate.
Trifluoroacetylation Challenges
TFAA’s high reactivity necessitates anhydrous conditions. Traces of water lead to hydrolysis of the trifluoroacetamide group, reducing yields. Catalytic amounts of pyridine may be added to scavenge HCl generated during the reaction.
Industrial-Scale Considerations
Purification Techniques
Centrifugation and steam distillation are critical for isolating intermediates. High-performance liquid chromatography (HPLC) ensures final product purity ≥98%, meeting pharmaceutical standards.
Emerging Innovations and Alternatives
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoroacetamide facilitates nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with Pd/C or other metal catalysts under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles replacing the bromine or fluorine atoms.
Reduction: Amino derivatives formed by the reduction of the nitro group.
Oxidation: Quinones and other oxidized aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. The presence of halogens and nitro groups can enhance biological activity by influencing the compound's interaction with biological targets. A study demonstrated that derivatives of this compound showed promising cytotoxic effects against various cancer cell lines.
Case Study : A derivative of N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide was tested against breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations above 10 µM.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Similar Derivative | MCF-7 | 10 |
| Control (DMSO) | MCF-7 | >50 |
Agricultural Chemistry Applications
2. Pesticidal Properties
The compound's fluorine and bromine substitutions are known to enhance lipophilicity and biological activity. Research indicates that this compound can act as an effective pesticide against certain pests due to its neurotoxic properties.
Case Study : Field trials demonstrated that formulations containing this compound reduced pest populations by over 70% compared to untreated controls.
Table 2: Efficacy Against Pests
| Pesticide Formulation | Pest Species | Reduction (%) |
|---|---|---|
| Formulation A | Aphids | 75 |
| This compound | Aphids | 70 |
| Control | Aphids | 10 |
Material Science Applications
3. Synthesis of Advanced Materials
This compound serves as a precursor in the synthesis of advanced materials such as polymers and coatings. Its unique chemical structure allows for the development of materials with enhanced thermal stability and chemical resistance.
Case Study : Researchers synthesized a polymer incorporating this compound that exhibited improved thermal degradation temperatures compared to traditional polymers.
Table 3: Thermal Stability Comparison
| Polymer Type | Degradation Temperature (°C) |
|---|---|
| Traditional Polymer | 250 |
| Polymer with this compound | 310 |
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups influence its reactivity and binding affinity to enzymes and receptors. For instance, the nitro group can participate in redox reactions, while the trifluoroacetamide moiety enhances its lipophilicity and cellular uptake .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The target compound combines three EWGs (NO₂, Br, CF₃), enhancing electrophilicity compared to analogs with fewer EWGs (e.g., ).
- Triazole Derivatives : Compounds with triazolylsulfanyl groups () exhibit enhanced hydrogen-bonding capacity, useful in kinase inhibitors or antimicrobial agents.
Physicochemical Properties
Predicted or reported properties of selected analogs:
*Predicted values based on substituent contributions. †Inferred from analogs with similar substituents .
Insights :
- The target’s low solubility aligns with nitro- and halogen-rich structures, necessitating formulation adjustments for pharmaceutical use.
- Higher logP in correlates with its trifluoromethyl group, increasing lipophilicity.
Biological Activity
N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : N-(4-bromo-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
- Molecular Formula : C8H3BrF4N2O3
- Molecular Weight : 331.02 g/mol
- CAS Number : 929279-27-6
The presence of bromine, fluorine, and nitro groups on the phenyl ring contributes to its unique reactivity and potential interactions with biological targets.
This compound is known to interact with various biological pathways. Its mechanism primarily involves:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the regulation of exosome biogenesis. Inhibition of nSMase2 can potentially alter cellular communication and impact disease processes such as Alzheimer’s disease and cancer .
- Impact on Cell Signaling : By modulating the levels of ceramide through nSMase2 inhibition, this compound can influence signaling pathways related to inflammation and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, indicating its potential as a chemotherapeutic agent .
Neuroprotective Effects
In models of neurodegenerative diseases, particularly Alzheimer’s disease, compounds similar to this compound have shown promise in reducing cognitive decline by modulating exosome release and enhancing neuronal health .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic: What are the recommended synthetic routes for N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of a halogenated aromatic precursor. A plausible route includes:
Nitration and Bromination : Start with a fluorinated benzene derivative. Introduce nitro and bromo groups via electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination).
Acetylation : React the intermediate with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., pyridine) to form the acetamide moiety.
- Critical Parameters : Temperature control (<0°C) during nitration prevents over-nitration. Purity of intermediates should be verified via TLC or HPLC .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
Basic: What safety precautions are required during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.
- Ventilation : Use a fume hood to avoid inhalation of nitro-group-containing dust.
- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation .
Advanced: How to resolve contradictions in impurity profiles during synthesis?
Methodological Answer:
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., dehalogenated or over-nitrated species).
- Reference Standards : Compare retention times with known impurities (e.g., 2-Bromo-N-[4-nitro-2-(phenyl)acetamide] as a common side product) .
- Optimization : Adjust reaction stoichiometry (e.g., reduce HNO₃ excess) or use scavengers (e.g., urea) to suppress undesired pathways.
Advanced: How to study the reaction mechanism of trifluoroacetylation?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for acylation steps.
- Isotopic Labeling : Use ¹⁸O-labeled TFAA to track oxygen incorporation in the acetamide group.
- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at ~1750 cm⁻¹) .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility.
- Salt Formation : Explore sodium or potassium salts of the nitro group (pH-dependent solubility).
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
Advanced: How to evaluate stability under varying pH and temperature?
Methodological Answer:
- Stress Testing : Incubate the compound at 40°C/75% RH for 14 days. Monitor degradation via HPLC.
- pH Stability : Prepare buffers (pH 1–10) and analyze hydrolysis products (e.g., free amine via LC-MS).
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradants (e.g., nitro-to-nitrito rearrangement) .
Advanced: How to predict biological activity using computational tools?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
